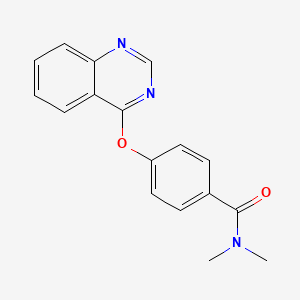![molecular formula C15H25N3O2 B7511937 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)
1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione, also known as MRS 1754, is a selective antagonist of the adenosine A2B receptor. It is a potent and specific inhibitor of the A2B receptor, which is involved in the regulation of inflammation and immune response. MRS 1754 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cancer.
作用機序
1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 selectively inhibits the adenosine A2B receptor, which is involved in the regulation of inflammation and immune response. The A2B receptor is expressed in various cells, including immune cells, endothelial cells, and smooth muscle cells. Activation of the A2B receptor promotes the release of pro-inflammatory cytokines and chemokines, which contribute to the development of various diseases. 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 blocks the activation of the A2B receptor, thereby reducing inflammation and improving immune response.
Biochemical and Physiological Effects:
1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 has been shown to have various biochemical and physiological effects, including reducing airway inflammation and improving lung function in asthma and COPD, inhibiting tumor growth and metastasis in cancer, and reducing inflammation in inflammatory bowel disease.
実験室実験の利点と制限
The advantages of using 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 in lab experiments include its potency and specificity for the A2B receptor, which allows for selective inhibition of the receptor without affecting other adenosine receptors. The limitations of using 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 in lab experiments include its potential toxicity and the need for careful dosing to avoid non-specific effects.
将来の方向性
For research on 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 include exploring its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 on inflammation and immune response. Finally, the development of more potent and selective A2B receptor antagonists may provide new therapeutic options for the treatment of various diseases.
合成法
1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the preparation of 2,4-dioxo-6-(2-methylcyclohexylamino)pyrimidine, which is then reacted with methyl iodide to form 1,3-dimethyl-6-(2-methylcyclohexylamino)pyrimidin-2-one. This intermediate is then reacted with 1,1'-carbonyldiimidazole and tert-butylamine to form 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754.
科学的研究の応用
1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, COPD, and cancer. In asthma and COPD, 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 has been shown to reduce airway inflammation and improve lung function. In cancer, 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 has been shown to inhibit tumor growth and metastasis.
特性
IUPAC Name |
1,3-dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-11-7-5-6-8-13(11)16(2)10-12-9-14(19)18(4)15(20)17(12)3/h9,11,13H,5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEYXRNWVGQQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)CC2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-bromofuran-2-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7511867.png)
![1-[(3-Cyanophenyl)methyl]-3-(3-fluorophenyl)-1-methylurea](/img/structure/B7511870.png)
![2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7511876.png)

![(5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7511885.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511896.png)

![2-N,2-N-diethyl-1-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]propane-1,2-diamine](/img/structure/B7511903.png)



